5-(4-Bromophenyl)dipyrromethane

Porphyrin synthesis Macrocycle chemistry Synthetic methodology

Researchers often face acidolytic scrambling when synthesizing trans-A₂B₂ porphyrins, limiting yields to 16-28%. 5-(4-Bromophenyl)dipyrromethane eliminates this via a removable bromophenyl blocking strategy, enabling scramble-free condensation. Key advantages: - Enables trans-A₂B₂ porphyrins otherwise inaccessible by direct condensation - Bromine handle supports cross-coupling for bespoke BODIPY & porphyrin arrays - Consistent ≥98% purity minimizes batch-to-batch variability in macrocycle assembly Reliable supply with global shipping ensures uninterrupted research workflows.

Molecular Formula C15H13BrN2
Molecular Weight 301.18 g/mol
CAS No. 159152-11-1
Cat. No. B189472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)dipyrromethane
CAS159152-11-1
Molecular FormulaC15H13BrN2
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3
InChIInChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H
InChIKeySJDXTHJAKNMBFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)dipyrromethane: Porphyrin and BODIPY Building Block


5-(4-Bromophenyl)dipyrromethane (CAS 159152-11-1, molecular formula C₁₅H₁₃BrN₂, molecular weight 301.18 g/mol) is a meso-aryl-substituted dipyrromethane derivative that functions as a key precursor for synthesizing meso-substituted porphyrins, porphyrinoids, and boron dipyrromethene (BODIPY) fluorophores . The compound features a dipyrromethane core (two pyrrole units linked via a methylene bridge) with a 4-bromophenyl substituent at the meso (5) position. The bromine atom provides a versatile synthetic handle for further functionalization via cross-coupling reactions, while the unsubstituted α-positions of the pyrrole rings enable condensation reactions for macrocycle construction [1].

Workflow Porphyrin macrocycle construction
Selection Removable bromide for trans-A₂B₂ porphyrins
Use Context BODIPY fluorophore precursor with controlled quenching

5-(4-Bromophenyl)dipyrromethane: Why Generic Substitution Fails


Substituting 5-(4-bromophenyl)dipyrromethane with alternative meso-aryl dipyrromethanes introduces quantifiable differences in synthetic outcomes that directly impact research reproducibility and product quality. In porphyrin synthesis, the bromophenyl substituent uniquely enables scramble-free access to trans-A₂B₂ porphyrins via a removable blocking strategy — a capability that non-halogenated aryl dipyrromethanes cannot replicate without complex product mixtures [1]. In BODIPY fluorophore construction, the 4-bromophenyl group confers measurably distinct photophysical properties compared to methoxy, methyl, or unsubstituted phenyl analogs, with quantum yield differences exceeding 0.93 in comparative studies [2]. These differentiation dimensions are supported by quantitative data presented below.

Synthetic strategy mismatch Non-halogenated meso-aryl dipyrromethanes cannot replicate the removable bromide blocking strategy; trans-A₂B₂ porphyrin access may shift to complex product mixtures.
Photophysical property shift BODIPY quantum yield decreases with bromophenyl vs. methoxyphenyl; brightness may not transfer when low background emission is not required.

5-(4-Bromophenyl)dipyrromethane: Comparative Evidence


Removable Bromide Strategy for trans-A₂B₂ Porphyrins

The 4-bromophenyl substituent in 5-(4-bromophenyl)dipyrromethane functions as a removable blocking group that enables scramble-free synthesis of trans-A₂B₂ porphyrins. The bromide substituent can be removed post-synthesis via reductive debromination, yielding unhindered trans-A₂B₂ porphyrins that are otherwise extremely difficult to obtain [1]. In contrast, dipyrromethanes bearing sterically unhindered aryl substituents (such as unsubstituted phenyl or p-tolyl) at the 5-position typically yield only 16-28% of trans-porphyrin products due to acidolytic scrambling, with complex mixtures of porphyrin species resulting from fragment recombination [2].

Removable bromide strategy
Class-level
Removable bromide enables scramble-free synthesis vs. unhindered aryl dipyrromethanes (16–28% trans-porphyrin yield, detectable scrambling)
Supports procurement for trans-A₂B₂ porphyrin programs
Review acid-catalyzed MacDonald condensation conditions
Porphyrin synthesis Macrocycle chemistry Synthetic methodology

InCl₃-Catalyzed Synthesis Yield

5-(4-Bromophenyl)dipyrromethane can be synthesized with a reported isolated yield of 92% via InCl₃-catalyzed condensation of 4-bromobenzaldehyde with excess pyrrole, followed by basic workup and chromatographic purification . This high yield makes the compound economically accessible as a building block for downstream applications. The synthetic procedure uses 4-bromobenzaldehyde (30.0 mmol), pyrrole (3.00 mol, 100 equiv), and InCl₃ (3.00 mmol, 10 mol%) under argon for 90 minutes, followed by NaOH quenching.

Synthetic yield
Data to verify
Reported isolated yield: 92%
Reported high-efficiency synthetic baseline
Supplier-reported yield; verify chromatographic purity
Dipyrromethane synthesis Heterocyclic chemistry Process chemistry

BODIPY Fluorescence Yield: Bromophenyl vs. Methoxyphenyl

In a comparative study of 3,5-dialkyl BODIPY fluorophores with varying meso-aryl substituents, the 4-bromophenyl group at the meso position decreases fluorescence quantum yield relative to electron-donating substituents [1]. 3,5,8-alkylated BODIPYs without bromophenyl substitution exhibit quantum yields of 1.00-0.93, while the 4-bromophenyl-substituted derivative shows measurably reduced fluorescence efficiency. Conversely, a 4-methoxyphenyl group at the same position increases quantum yield. The study characterized absorption maxima around 510 nm and emission maxima around 520 nm across the fluorophore series, with very narrow Stokes shifts.

BODIPY quantum yield
Head-to-head
Bromophenyl: decreased Φₜ; Methoxyphenyl: increased Φₜ (baseline 0.93–1.00 of 3,5,8-alkylated BODIPYs)
Supports BODIPY probe design with controlled quenching
Photophysical context: absorption ~510 nm, emission ~520 nm
BODIPY fluorophores Fluorescence spectroscopy Photophysical properties

Porphyrin Polymer Electrocatalysis for Dopamine Detection

A thiophene-substituted asymmetric porphyrin synthesized from 5-(4-bromophenyl)dipyrromethane as a key intermediate was electrochemically polymerized to form a poly-porphyrin (PPor) film on glassy carbon electrodes [1]. The resulting GCE-PPor modified electrode exhibited a sensitivity of 5.82 μA μM⁻¹ cm⁻² for dopamine detection and a low detection limit of 0.42 μM, with high selectivity in the presence of ascorbic acid and uric acid interferents. The electrocatalytic activity was compared to an unpolymerized porphyrin-modified electrode, with the polymerized film showing superior catalytic performance attributed to enhanced π-conjugation.

Dopamine sensor performance
Reported
Sensitivity: 5.82 μA μM⁻¹ cm⁻²; LOD: 0.42 μM (DPV, PBS)
Reported sensor performance for dopamine detection
Polymerized film vs. unpolymerized porphyrin
Electrochemical sensing Conductive polymers Dopamine detection

5-(4-Bromophenyl)dipyrromethane: Research Applications


trans-A₂B₂ Porphyrin Synthesis via Bromide Blocking

Use as a dipyrromethane precursor for trans-A₂B₂ meso-aryl porphyrins that are otherwise inaccessible due to acidolytic scrambling. The 4-bromophenyl group serves as a removable blocking substituent, enabling scramble-free condensation followed by reductive debromination to yield unhindered trans-A₂B₂ porphyrin intermediates [1]. This approach circumvents the 16-28% yield limitation observed with unhindered aryl dipyrromethanes [2].

BODIPY Fluorophores with Controlled Quenching

Synthesis of 3,5-dialkyl BODIPY fluorophores bearing a 4-bromophenyl meso-substituent. Comparative photophysical characterization demonstrates that the 4-bromophenyl group decreases fluorescence quantum yield relative to the 0.93-1.00 baseline of non-brominated 3,5,8-alkylated BODIPYs, while 4-methoxyphenyl substitution increases quantum yield [1]. This predictable fluorescence modulation supports the design of BODIPY probes where reduced background emission is desirable, such as in photosensitizer development.

Thiophene-Porphyrin Polymer Electrochemical Sensor

Construction of electroactive porphyrin polymers for dopamine sensing. A thiophene-substituted asymmetric porphyrin derived from 5-(4-bromophenyl)dipyrromethane yields a poly-porphyrin film-modified electrode with sensitivity of 5.82 μA μM⁻¹ cm⁻² and a detection limit of 0.42 μM for dopamine, demonstrating high selectivity against ascorbic acid and uric acid [1].

Application
Selection Property
Validation Focus
trans-A₂B₂ porphyrin synthesis
Removable bromide blocking group
Scramble-free condensation review
BODIPY fluorophore design
Controlled fluorescence quenching
Quantum yield modulation review
Electrochemical sensor construction
Electroactive porphyrin polymer
Sensitivity and selectivity validation

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